molecular formula C20H28Cl2N2 B12814861 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate CAS No. 37126-62-8

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate

Cat. No.: B12814861
CAS No.: 37126-62-8
M. Wt: 367.4 g/mol
InChI Key: SQEHJVDJYATVFZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an indole core, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate typically involves multiple steps. One common method includes the alkylation of indole derivatives followed by the introduction of the phenyl and propylamine groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2,3-dihydro-: This compound shares the indole core but lacks the phenyl and propylamine groups.

    1,1,3-Trimethyl-3-phenylindane: Similar in structure but differs in the position and type of substituents.

Uniqueness

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate is a synthetic compound belonging to the indole class. It exhibits a variety of biological activities that are of interest in medicinal chemistry, particularly in the context of antimycobacterial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula : C18H24Cl2N
  • Molecular Weight : 336.30 g/mol
  • CAS Registry Number : 3910-35-8

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 3-phenyl-1H-indoles exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb), which is critical given the global health crisis posed by tuberculosis (TB). For instance, a series of 20 synthesized indole derivatives were evaluated for their ability to inhibit Mtb growth. Among these, several compounds showed potent activity against both drug-susceptible and multidrug-resistant strains without cross-resistance to first-line TB drugs .

Key Findings :

  • Compounds demonstrated bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC).
  • The compound designated as 3r exhibited a Minimum Bactericidal Concentration (MBC) of 40 µM, significantly reducing viable cell counts over time .

Cytotoxicity and Genotoxicity

In vitro studies involving HepG2 and Vero cell lines revealed that some derivatives exhibited low toxicity profiles. Specifically, compound 3r showed no apparent toxicity or genotoxicity at concentrations below 30 µM, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Antimycobacterial Activity

CompoundMIC (µM)MBC (µM)Toxicity (CC50 µM)
3r2040>30
Other CompoundsVariesVariesVaries

The mechanism by which these indole derivatives exert their antimycobacterial effects appears to be time-dependent rather than concentration-dependent. Time-kill studies indicated that the efficacy of compound 3r increased with prolonged exposure to Mtb cultures, suggesting that sustained drug levels may be necessary for optimal therapeutic outcomes .

Case Studies and Applications

A notable case study highlighted the synthesis and evaluation of various indole derivatives against Mtb. The study not only confirmed the antimycobacterial properties but also emphasized the need for further optimization to enhance selectivity and efficacy against resistant strains .

Additionally, ongoing research aims to explore the broader pharmacological profiles of these compounds, including their potential as anticancer agents due to structural similarities with known anticancer drugs.

Properties

CAS No.

37126-62-8

Molecular Formula

C20H28Cl2N2

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C20H26N2.2ClH/c1-20(17-10-5-4-6-11-17)16-22(15-9-14-21(2)3)19-13-8-7-12-18(19)20;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H

InChI Key

SQEHJVDJYATVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C[NH+](C2=CC=CC=C21)CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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